molecular formula C₂₈H₃₈O₁₈ B1139951 4-Methylumbelliferyl b-D-gentiotrioside CAS No. 383160-16-5

4-Methylumbelliferyl b-D-gentiotrioside

Cat. No.: B1139951
CAS No.: 383160-16-5
M. Wt: 662.59
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl b-D-gentiotrioside is a synthetic compound used primarily as a fluorogenic substrate in various biochemical assays. It is known for its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in the study of enzyme activities, particularly glycosidases.

Mechanism of Action

Target of Action

4-Methylumbelliferyl b-D-gentiotrioside is primarily used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.

Mode of Action

The compound interacts with its target enzymes (chitinase and chitotriosidase) by serving as a substrate. When these enzymes act on this compound, they cleave the glycosidic bonds, leading to the release of 4-Methylumbelliferone, a compound that fluoresces under UV light. This fluorescence is then measured to determine the activity of the enzymes .

Biochemical Pathways

The action of this compound primarily affects the chitin degradation pathway. Chitinases and chitotriosidases, the enzymes that this compound targets, are involved in the breakdown of chitin. By acting as a substrate for these enzymes, this compound allows for the measurement of their activity, providing insight into the functioning of this biochemical pathway .

Pharmacokinetics

It is known that the compound is soluble in a water:pyridine mixture, suggesting that it may be well-absorbed in the body .

Result of Action

The primary result of the action of this compound is the production of fluorescence upon enzymatic cleavage. This fluorescence allows for the quantification of chitinase and chitotriosidase activity, providing valuable information about the state of the chitin degradation pathway in a given biological sample .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of enzymatic reactions. Additionally, the presence of other substances in the solution, such as inhibitors or activators of the enzymes, can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-gentiotrioside typically involves the glycosylation of 4-methylumbelliferone with gentiotriose. This process can be carried out using various glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond.

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions, often utilizing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl b-D-gentiotrioside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.

Common Reagents and Conditions

The hydrolysis reactions typically require specific glycosidases, such as β-glucosidase or β-galactosidase, under mild conditions (e.g., neutral pH, room temperature). The choice of enzyme depends on the specific glycosidic bond being targeted.

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl b-D-gentiotrioside is unique due to its specific glycosidic linkage, which makes it suitable for studying enzymes that target gentiotriose-containing substrates. Its ability to release a highly fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical and diagnostic applications.

Properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYXQNIYOMUPSR-JHSKCKNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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